N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with a pyrrol-1-yl group and a pyridin-3-yl moiety, respectively. The acetamide side chain is linked to a 4-butylphenyl group.
The synthesis of analogous compounds often involves S-alkylation of triazole thiones with α-chloroacetamides under alkaline conditions, followed by modifications such as Paal-Knorr condensation to introduce heterocyclic substituents (e.g., pyrrole rings) .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-2-3-7-18-9-11-20(12-10-18)25-21(30)17-31-23-27-26-22(19-8-6-13-24-16-19)29(23)28-14-4-5-15-28/h4-6,8-16H,2-3,7,17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNIJMFOOEHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 886938-83-6 and molecular formula C23H24N6OS, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its interactions with specific biological targets.
1.1 Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In a study involving multicellular spheroids, it was identified as a novel anticancer compound through screening a drug library. The results showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. The triazole moiety is known for its ability to interact with various enzymes and receptors, which may contribute to its anticancer activity .
2. Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine and triazole rings have been studied to enhance potency and selectivity against cancer cells.
| Substituent | Effect on Activity |
|---|---|
| Pyridine ring position | Critical for receptor binding affinity |
| Triazole modifications | Influence on anticancer activity |
| Butyl group presence | Enhances lipophilicity and cellular uptake |
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the cell type .
3.2 Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression. The binding affinity was calculated using computational methods, indicating strong interactions with proteins associated with cell cycle regulation .
4. Conclusion
This compound represents a promising candidate for further development in cancer therapeutics due to its demonstrated biological activities and favorable SAR profiles. Continued research into its mechanisms of action and optimization of its structure could lead to significant advancements in treatment options for various cancers.
Scientific Research Applications
Medicinal Chemistry
The compound features a triazole moiety, which is widely recognized for its pharmacological significance. Triazoles have been associated with various biological activities, including antifungal and anticancer properties. The incorporation of a pyridine ring further enhances its biological profile, as pyridine derivatives are known for their diverse pharmacological activities.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing triazole and pyridine structures. For instance, derivatives with similar scaffolds have shown efficacy against Candida species, which are significant pathogens in immunocompromised patients. The structure of N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests that it may exhibit comparable activity against fungal strains due to the presence of the triazole group that disrupts fungal cell wall synthesis and function .
Anticancer Properties
The compound's potential as an anticancer agent is supported by the biological activity of similar sulfonamide derivatives. Studies have shown that compounds featuring sulfonamide groups can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, sulfonamide derivatives have demonstrated cytotoxic effects against breast, colon, and cervical cancer cells . The unique combination of the triazole and sulfonamide functionalities in this compound may also contribute to its anticancer efficacy through multiple mechanisms of action.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the triazole and pyridine rings can significantly influence its potency and selectivity against target enzymes or receptors. For instance, variations in the alkyl chain length or functional groups on the phenyl moiety could enhance binding affinity to biological targets or improve solubility .
Case Studies and Research Findings
Several studies have investigated compounds with similar structural characteristics to this compound:
- Antifungal Efficacy : A study synthesized novel triazole derivatives that showed enhanced antifungal activity against Candida albicans compared to traditional antifungal agents like fluconazole. These compounds exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL .
- Anticancer Activity : Research on sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines. The incorporation of a triazole unit was found to enhance the apoptotic effects in these cells .
- Molecular Docking Studies : In silico studies using molecular docking have suggested that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression and fungal metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Impact of Substituents on Pharmacological Properties
Triazole Core Modifications: The pyrrol-1-yl group at position 4 in the target compound may enhance π-π stacking interactions with biological targets compared to simpler substituents like methyl or bromophenyl .
Acetamide Side Chain :
- The 4-butylphenyl group confers significant lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to polar groups like sulfamoyl () or methoxy () .
- In contrast, the 4-sulfamoylphenyl group () could enhance target specificity for enzymes like carbonic anhydrases due to its sulfonamide moiety .
Biological Activity Trends :
- Compounds with furan-2-yl substituents () demonstrated anti-exudative activity in rodent models, suggesting that heterocyclic groups at position 5 may modulate inflammatory pathways .
- Derivatives with pyridin-4-yl () showed biochemical efficacy in enzyme assays, highlighting the role of pyridine orientation in binding affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Construct the triazole core through cyclization of thiosemicarbazides or via Paal-Knorr condensation to introduce the pyrrole moiety .
- Step 2 : Perform S-alkylation of the triazole-3-thiol intermediate with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH/ethanol) .
- Step 3 : Purify intermediates using column chromatography and confirm purity via melting point analysis and HPLC .
- Key Validation : Confirm each intermediate using -NMR, -NMR, IR, and LC-MS .
Q. How can the molecular structure of this compound be rigorously confirmed?
- Answer : Use a combination of spectral and crystallographic techniques:
- Spectral Data : -NMR (for proton environments), -NMR (for carbon骨架), and IR (for functional groups like amide C=O and S-H) .
- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm stereochemistry .
- Note : Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What computational tools predict the biological activity of this compound?
- Answer :
- PASS Program : Predicts potential biological targets (e.g., enzyme inhibition) based on structural fragments .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, prioritizing residues with high binding affinity .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?
- Answer :
- Data Collection : Use high-brilliance synchrotron sources to improve resolution for small crystals.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets and anisotropic displacement parameters for disordered regions .
- Validation : Cross-check with spectral data (e.g., NMR NOE effects for stereochemistry) .
Q. What strategies resolve contradictions between spectral and crystallographic data?
- Answer :
- Scenario : If NMR suggests conformational flexibility but X-ray shows rigidity:
- Perform variable-temperature NMR to detect dynamic behavior.
- Use DFT calculations (Gaussian 09) to model energy barriers between conformers .
- Cross-Validation : Combine LC-MS (for molecular weight) with elemental analysis to rule out impurities .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Answer :
- Substitution Strategy : Vary substituents on the pyridine (e.g., electron-withdrawing groups) and pyrrole rings (e.g., alkyl vs. aryl).
- Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC values .
- Data Table :
| Substituent (R) | IC (COX-2, μM) | LogP |
|---|---|---|
| -H | 12.3 ± 0.5 | 2.1 |
| -NO | 5.8 ± 0.3 | 1.8 |
| -OCH | 8.9 ± 0.4 | 2.3 |
Q. What advanced techniques optimize solubility and stability for in vivo studies?
- Answer :
- Solubility : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Add antioxidants (BHT) if oxidation is observed .
Q. How can green chemistry principles be applied to its synthesis?
- Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .
- Solvent-Free Conditions : Use fly-ash:PTS catalyst for cyclization steps, achieving >85% yield .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate using orthogonal techniques (e.g., XRD vs. NMR, LC-MS vs. elemental analysis).
- Biological Validation : Pair computational predictions with in vitro assays (e.g., Western blot for target protein modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
